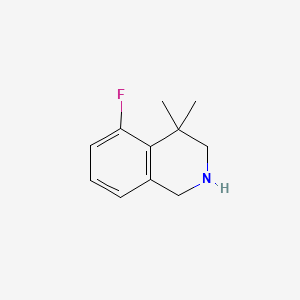

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Description

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound with the molecular formula C11H14FN. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a fluorine atom and two methyl groups attached to the tetrahydroisoquinoline core, which can influence its chemical properties and reactivity.

Properties

IUPAC Name |

5-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUBAVCYOPLLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745111 | |

| Record name | 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203686-29-6 | |

| Record name | 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Fluorophenethylamine

A critical precursor for this route is 3-fluorophenethylamine, which positions the fluorine atom meta to the ethylamine side chain. Commercial availability of this compound is limited, necessitating in-house preparation via reduction of 3-fluorophenylacetonitrile using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cyclization and Dimethyl Group Incorporation

Reacting 3-fluorophenethylamine with acetone in the presence of hydrobromic acid (HBr) or trifluoroacetic acid (TFA) facilitates cyclization. The reaction proceeds via iminium ion formation, followed by electrophilic aromatic substitution to yield the tetrahydroisoquinoline core. This method has been successfully applied to analogous systems, achieving yields of 54–73% for related fluorinated isoquinolines.

Example Procedure

-

3-Fluorophenethylamine (10 mmol) and acetone (12 mmol) are dissolved in dry dichloromethane (DCM, 30 mL).

-

Trifluoroacetic acid (TFA, 1.5 equiv) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 48 hours, followed by neutralization with saturated NaHCO₃.

-

The crude product is purified via flash chromatography (hexane/ethyl acetate, 4:1) to isolate 5-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline as a white solid.

Directed Ortho-Lithiation and Cyclization

Directed lithiation strategies enable precise positioning of substituents on aromatic rings. For 5-fluoro-4,4-dimethyl derivatives, this approach involves lithiating a fluorinated benzamide precursor, followed by cyclization to form the tetrahydroisoquinoline skeleton.

Lithiation of Fluorinated Benzamides

A pivaloylamide derivative of 3-fluorophenethylamine serves as the substrate for lithiation. Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, deprotonation occurs ortho to the fluorine atom. Subsequent quenching with dimethylformamide (DMF) introduces a formyl group, enabling cyclization under acidic conditions.

Key Reaction Conditions

Cyclization and Reduction

The formylated intermediate undergoes acid-mediated cyclization, followed by reduction with sodium borohydride (NaBH₄) to yield the saturated tetrahydroisoquinoline. This method has demonstrated yields of 60–70% for structurally similar compounds.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Reduction: It can be reduced to form the corresponding amine or other reduced derivatives.

Substitution: The fluorine atom and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form salts with strong acids and participate in various biochemical reactions . The fluorine atom and methyl groups can influence its binding affinity and selectivity towards specific enzymes and receptors, thereby modulating its biological effects .

Comparison with Similar Compounds

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

Nomifensine: A 4-substituted tetrahydroisoquinoline used as an antidepressant.

Diclofensine: Another 4-substituted tetrahydroisoquinoline with stimulant properties.

Cherylline and Latifine: Naturally occurring tetrahydroisoquinolines with various biological activities.

The uniqueness of 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties .

Biological Activity

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (FDTHIQ) is a heterocyclic compound with the molecular formula C11H14FN. This compound belongs to the class of tetrahydroisoquinolines, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of FDTHIQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

FDTHIQ is characterized by its unique structure that includes a fluorine atom and two methyl groups on the tetrahydroisoquinoline framework. The synthesis of FDTHIQ can be achieved through various methods, including the N-alkylation of benzyl amines with halo acetophenones followed by cyclization. Its structural characteristics influence its biological activity significantly.

Target Receptors and Pathways

FDTHIQ and its analogs have been shown to interact with multiple biological targets:

- Serotonin Receptors : Research indicates that derivatives of tetrahydroisoquinolines exhibit affinity toward serotonin receptors (5-HTR), which are crucial in mood regulation and various neurological functions .

- Enzyme Inhibition : FDTHIQ has been studied for its potential to inhibit enzymes involved in neurotransmitter metabolism, which could contribute to its therapeutic effects in neurological disorders .

Biochemical Pathways

The compound's interaction with serotonin receptors leads to alterations in neurotransmitter levels and downstream signaling pathways. This mechanism underlies its potential applications in treating conditions such as depression and anxiety.

Antimicrobial Properties

FDTHIQ has demonstrated notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, compounds structurally related to FDTHIQ have shown effectiveness against resistant strains of Staphylococcus faecium at nanomolar concentrations .

Anticancer Activity

Research has indicated that FDTHIQ may possess anticancer properties. Studies on related compounds have shown significant inhibition of leukemia cell lines at low concentrations. This suggests a potential role for FDTHIQ in cancer therapeutics .

Case Studies

- Antidepressant Activity : A study explored the effects of FDTHIQ derivatives on serotonin receptor binding and their subsequent impact on mood-related behaviors in animal models. The results showed a marked improvement in depressive symptoms, indicating potential as an antidepressant agent.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of FDTHIQ against oxidative stress-induced neuronal damage. The results suggested that FDTHIQ could mitigate neurodegeneration, highlighting its therapeutic potential in neurodegenerative diseases.

Comparative Analysis

A comparison of FDTHIQ with other similar compounds reveals its unique profile:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| 5-Fluoro-4-methylisoquinoline | Isoquinoline derivative | Moderate antidepressant effects | Less potent than FDTHIQ |

| Nomifensine | Tetrahydroisoquinoline | Antidepressant | Similar mechanism but different efficacy |

| Diclofensine | Tetrahydroisoquinoline | Stimulant properties | Different receptor target profile |

Q & A

Q. What are the common synthetic routes for 5-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield and purity?

The synthesis of tetrahydroisoquinoline derivatives typically employs the Pictet-Spengler reaction , where a phenylethylamine derivative reacts with an aldehyde under acidic catalysis (e.g., boron trifluoride etherate) to form the tetrahydroisoquinoline core . For fluorinated analogs like 5-fluoro-4,4-dimethyl derivatives, fluorination may occur via post-cyclization electrophilic substitution or via pre-functionalized intermediates. Reaction parameters such as temperature, solvent polarity, and catalyst strength critically affect regioselectivity and byproduct formation. For example, harsh acidic conditions may lead to demethylation or ring-opening side reactions, necessitating optimization via controlled stepwise protocols .

Q. What spectroscopic and analytical methods are recommended for characterizing 5-fluoro-4,4-dimethyl-tetrahydroisoquinoline derivatives?

Key characterization tools include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and dimethyl/fluoro group integration .

- Mass spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis of fluorine-containing compounds .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly for chiral centers introduced during synthesis .

- HPLC or GC-MS to assess purity and identify side products from incomplete fluorination or dimethyl group migration .

Q. How do substituents like the 5-fluoro and 4,4-dimethyl groups affect the compound’s biological activity?

The 5-fluoro group enhances metabolic stability and electron-withdrawing effects, potentially increasing binding affinity to targets like enzymes or receptors . The 4,4-dimethyl groups introduce steric hindrance, which may restrict conformational flexibility or block metabolism at the 4-position. Comparative studies of analogs (e.g., 7-fluoro vs. 5-fluoro derivatives) suggest that substituent position significantly impacts activity, with 5-fluoro derivatives showing improved selectivity in receptor binding assays .

Q. What are the known biological targets or mechanisms of action for tetrahydroisoquinoline derivatives with similar substitution patterns?

Tetrahydroisoquinolines are explored for interactions with:

- Neurotransmitter receptors (e.g., dopamine, serotonin receptors) due to structural mimicry of endogenous ligands .

- Enzymes such as monoamine oxidases (MAOs) or kinases, where the fluorine atom may act as a hydrogen-bond acceptor .

- Antimicrobial targets , leveraging the lipophilic dimethyl groups for membrane penetration .

Mechanistic studies often combine in vitro binding assays with molecular docking simulations to map substituent effects .

Advanced Research Questions

Q. How can regioselective fluorination be achieved during the synthesis of 5-fluoro-tetrahydroisoquinolines?

Regioselective fluorination requires careful control of electrophilic fluorinating agents (e.g., Selectfluor®) or directed ortho-metalation strategies. For example, prior protection of reactive sites (e.g., the 4,4-dimethyl groups) can direct fluorine incorporation to the 5-position. Computational modeling (DFT studies) aids in predicting reactive sites and optimizing reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated tetrahydroisoquinolines?

Discrepancies often arise from:

- Variability in assay conditions (e.g., buffer pH, co-solvents) affecting compound solubility or ionization.

- Impurities from incomplete purification (e.g., residual dimethyl precursors).

- Species-specific target differences in in vitro vs. in vivo models.

Robust solutions include orthogonal activity assays (e.g., SPR, ITC), rigorous analytical validation, and meta-analyses of structure-activity relationships (SAR) across studies .

Q. How can enantioselective synthesis be applied to 5-fluoro-4,4-dimethyl-tetrahydroisoquinoline derivatives?

Chiral resolution may involve:

- Asymmetric catalysis (e.g., chiral Brønsted acids in Pictet-Spengler reactions) .

- Enzymatic resolution using lipases or esterases to separate racemic mixtures.

- Chiral auxiliaries temporarily introduced at the 1- or 3-position to direct stereochemistry .

Absolute configuration determination via circular dichroism (CD) or X-ray crystallography is critical for pharmacological relevance .

Q. What computational tools are effective for predicting the pharmacokinetic properties of 5-fluoro-4,4-dimethyl-tetrahydroisoquinoline?

- Molecular dynamics (MD) simulations to assess membrane permeability and blood-brain barrier penetration.

- ADMET prediction software (e.g., SwissADME, pkCSM) to estimate logP, metabolic clearance, and toxicity.

- Density Functional Theory (DFT) to analyze fluorine’s electronic effects on binding energetics .

Q. How do steric effects from the 4,4-dimethyl groups influence SAR in tetrahydroisoquinoline derivatives?

The dimethyl groups:

Q. What are the challenges in scaling up the synthesis of 5-fluoro-4,4-dimethyl-tetrahydroisoquinoline for preclinical studies?

Key challenges include:

- Purification complexity due to fluorine’s small size and similar polarity to byproducts.

- Safety handling of fluorinating agents (e.g., toxicity, corrosivity).

- Cost-effectiveness of multi-step protocols requiring specialized catalysts.

Solutions involve flow chemistry for safer fluorination steps and telescoped reactions to minimize intermediate isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.